tert-Butyl (R)-3-acetylazepane-1-carboxylate
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Overview
Description
tert-Butyl ®-3-acetylazepane-1-carboxylate is a chemical compound that features a tert-butyl group, an azepane ring, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-acetylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl esters. One common method involves the use of tert-butyl alcohol and protected amino acids, with anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction is carried out under controlled conditions to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including tert-Butyl ®-3-acetylazepane-1-carboxylate, often utilizes flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent and high-quality products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-acetylazepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its stability, but it can be cleaved under specific conditions, such as in the presence of strong acids or bases .
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl ®-3-acetylazepane-1-carboxylate include sulfuric acid, sodium hydroxide, and various oxidizing agents. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and reaction times to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of tert-Butyl ®-3-acetylazepane-1-carboxylate depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
tert-Butyl ®-3-acetylazepane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-acetylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the azepane ring and acetyl group contribute to its overall chemical behavior . The compound’s effects are mediated through its interactions with enzymes and other biomolecules, leading to various biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ®-3-acetylazepane-1-carboxylate include other tert-butyl esters and azepane derivatives. Examples include tert-butyl acetate, tert-butyl carbamate, and azepane-1-carboxylate .
Uniqueness
tert-Butyl ®-3-acetylazepane-1-carboxylate is unique due to its combination of a tert-butyl group, an azepane ring, and an acetyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (3R)-3-acetylazepane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10(15)11-7-5-6-8-14(9-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3/t11-/m1/s1 |
InChI Key |
QUGHWYDAHLLZSD-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CCCCN(C1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C1CCCCN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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